3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process often requires specific reagents such as CF3SO2Na and RfSO2Na, which facilitate the formation of trifluoromethylated intermediates under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Nucleophilic substitution reactions may require bases like sodium hydroxide or potassium carbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the methoxy group can lead to various substituted benzamides .
Scientific Research Applications
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can interact with intracellular targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-benzaldehyde: Shares a similar structure but lacks the trifluoroethoxy and additional trifluoromethyl groups.
Trifluoromethyl amines: Compounds with trifluoromethyl groups attached to amine functionalities.
Uniqueness
The uniqueness of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide lies in its multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and biological activity .
Properties
Molecular Formula |
C24H15F9N2O6 |
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Molecular Weight |
598.4 g/mol |
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C24H15F9N2O6/c1-39-20-8-12(2-5-19(20)41-18-7-4-14(24(31,32)33)10-16(18)35(37)38)21(36)34-15-9-13(23(28,29)30)3-6-17(15)40-11-22(25,26)27/h2-10H,11H2,1H3,(H,34,36) |
InChI Key |
HBIBTJVZVZJBTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(F)(F)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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